8-Hydroxymethyl guanosine
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Overview
Description
8-Hydroxymethyl guanosine is a guanosine analog, which means it is structurally similar to guanosine, a nucleoside component of RNA. This compound has garnered attention due to its immunostimulatory activity and potential antiviral effects. It is known to activate Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxymethyl guanosine typically involves the modification of guanosine. One common method includes the hydroxymethylation of guanosine under controlled conditions. This process can be carried out in aqueous solutions, avoiding the use of protecting groups and chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxymethyl guanosine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 8-oxoguanosine, while substitution reactions can produce various substituted guanosine derivatives .
Scientific Research Applications
8-Hydroxymethyl guanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of nucleoside analogs.
Biology: Studied for its role in modulating immune responses and antiviral activity.
Medicine: Potential therapeutic applications in treating viral infections and certain cancers.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mechanism of Action
The mechanism of action of 8-Hydroxymethyl guanosine involves its interaction with Toll-like receptor 7 (TLR7). Upon activation, TLR7 triggers a signaling cascade that leads to the production of type I interferons and other cytokines, enhancing the immune response. This pathway is crucial for its antiviral and immunostimulatory effects .
Comparison with Similar Compounds
Guanosine: The parent compound, known for its neuroprotective properties.
8-Oxoguanosine: An oxidized derivative used as a marker for oxidative stress.
2-Aminopurine: Another guanosine analog with distinct biological activities .
Uniqueness: 8-Hydroxymethyl guanosine stands out due to its specific activation of TLR7, which is not a common feature among all guanosine analogs. This unique property makes it particularly valuable in immunological research and potential therapeutic applications .
Properties
Molecular Formula |
C11H15N5O6 |
---|---|
Molecular Weight |
313.27 g/mol |
IUPAC Name |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(hydroxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O6/c12-11-14-8-5(9(21)15-11)13-4(2-18)16(8)10-7(20)6(19)3(1-17)22-10/h3,6-7,10,17-20H,1-2H2,(H3,12,14,15,21)/t3-,6?,7+,10-/m1/s1 |
InChI Key |
PQGSVCVISXGQOL-RBMDGXLWSA-N |
Isomeric SMILES |
C([C@@H]1C([C@@H]([C@@H](O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O |
Origin of Product |
United States |
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